molecular formula C12H11ClN4OS B2509990 N-[(1E)-2-(3-chlorophenyl)-1-azavinyl](2-amino-4-methyl(1,3-thiazol-5-yl))carb oxamide CAS No. 469869-90-7

N-[(1E)-2-(3-chlorophenyl)-1-azavinyl](2-amino-4-methyl(1,3-thiazol-5-yl))carb oxamide

Cat. No. B2509990
CAS RN: 469869-90-7
M. Wt: 294.76
InChI Key: ROAKTVOZPKMLIG-GIDUJCDVSA-N
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Description

The compound “N-(1E)-2-(3-chlorophenyl)-1-azavinyl)carb oxamide” is a complex organic molecule. It contains several functional groups, including an azavinyl group, a thiazolyl group, and a carb oxamide group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Important features to consider would include the planarity of the molecule, the hybridization of the carbon and nitrogen atoms, and the presence of any aromatic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Important properties to consider might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antitumor Activity

Bis(2-chloroethyl)amino derivatives of imidazole and related compounds have demonstrated potential in the search for new antitumor drugs. Some active compounds in this category have advanced to preclinical testing stages, highlighting their relevance in synthesizing compounds with diverse biological properties, including antitumor effects (Iradyan, 2009).

Antitubercular Activity

Modifications of the isoniazid (INH) structure, including N-substituted derivatives, have shown promising in vitro anti-tubercular activity against various Mycobacterium strains. This insight is valuable for the rational design of new leads for anti-TB compounds, highlighting the potential of these compounds in treating tuberculosis (Asif, 2014).

Antithrombotic and Antiplatelet Applications

(S)-clopidogrel, a potent thienopyridine-class antithrombotic and antiplatelet drug, has significant applications in preventing blood clots. Its synthetic pathways have been extensively studied, and the compound has shown substantial economic and therapeutic importance (Saeed et al., 2017).

Antioxidant and Anti-inflammatory Properties

Benzofused thiazole derivatives have been recognized for their antioxidant and anti-inflammatory activities. These compounds show potential in serving as templates for developing new agents in these therapeutic categories, offering an alternative approach to traditional treatments (Raut et al., 2020).

Applications in Heterocyclic Compound Synthesis

Compounds like 4-phosphorylated 1,3-azoles, including oxazoles, thiazoles, and imidazoles, have been extensively studied for their chemical and biological properties. These compounds play a vital role in the synthesis of various heterocyclic compounds, offering a broad spectrum of activity ranging from insectoacaricidal to antihypertensive (Abdurakhmanova et al., 2018).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising bioactivity, it could be investigated as a potential drug candidate. Alternatively, if it has interesting chemical reactivity, it could be studied for use in synthetic chemistry .

properties

IUPAC Name

2-amino-N-[(E)-(3-chlorophenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4OS/c1-7-10(19-12(14)16-7)11(18)17-15-6-8-3-2-4-9(13)5-8/h2-6H,1H3,(H2,14,16)(H,17,18)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAKTVOZPKMLIG-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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